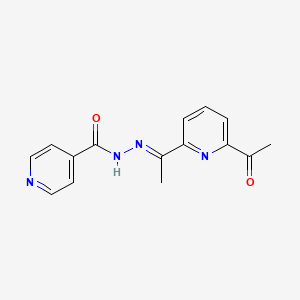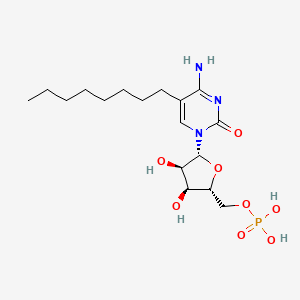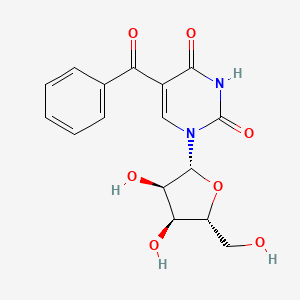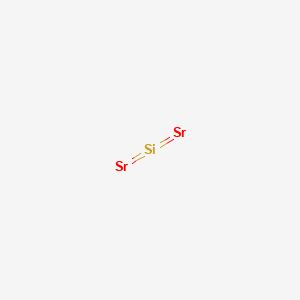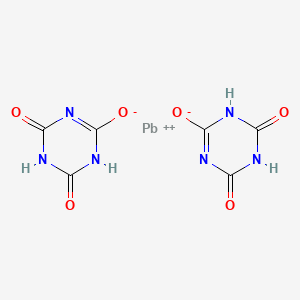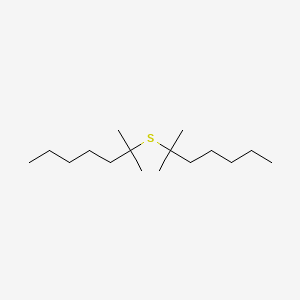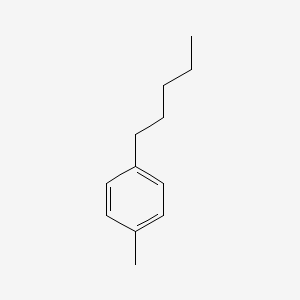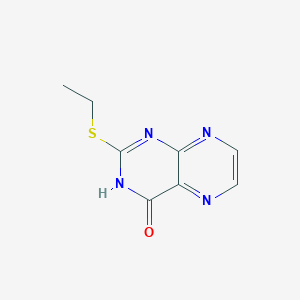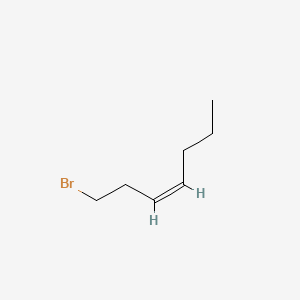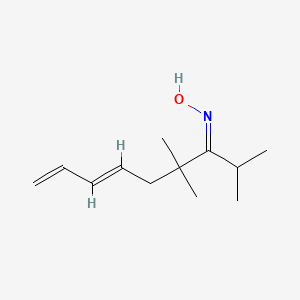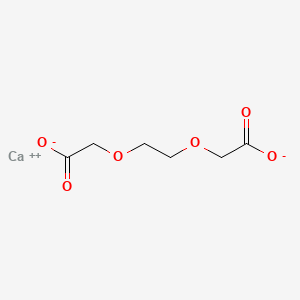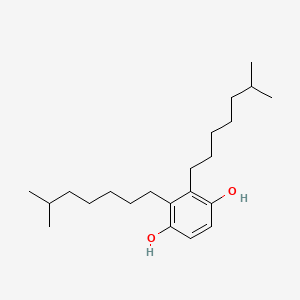
Diisooctylhydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisooctylhydroquinone is an organic compound belonging to the class of hydroquinones. Hydroquinones are a type of phenol, characterized by having two hydroxyl groups bonded to a benzene ring in a para position. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
The synthesis of diisooctylhydroquinone typically involves the alkylation of hydroquinone with isooctyl groups. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, and then oxidized to the desired hydroquinone compound.
Chemical Reactions Analysis
Diisooctylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced back to hydroquinone under certain conditions.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include acetic anhydride, acidic catalysts, and oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The major products formed from these reactions are quinones and substituted hydroquinones.
Scientific Research Applications
Diisooctylhydroquinone has several scientific research applications:
Mechanism of Action
The mechanism of action of diisooctylhydroquinone involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage. It acts as an electron carrier and participates in redox cycling, which is crucial for its antioxidant activity . The molecular targets include thiol, amine, and hydroxyl groups, which it can bind to and protect from oxidative stress .
Comparison with Similar Compounds
Diisooctylhydroquinone can be compared with other hydroquinone derivatives such as:
Hydroquinone: A simpler compound with similar antioxidant properties but less stability.
Tert-butylhydroquinone: Another antioxidant with higher stability but different solubility properties.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone with strong oxidizing properties used in various chemical reactions.
This compound is unique due to its specific isooctyl groups, which enhance its stability and solubility in non-polar solvents, making it particularly useful in industrial applications .
Properties
CAS No. |
53823-28-2 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2,3-bis(6-methylheptyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-17(2)11-7-5-9-13-19-20(22(24)16-15-21(19)23)14-10-6-8-12-18(3)4/h15-18,23-24H,5-14H2,1-4H3 |
InChI Key |
PNKCDJAMDKYWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=C(C=CC(=C1CCCCCC(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


